molecular formula C6H11O4P B13335958 Diallyl hydrogen phosphate

Diallyl hydrogen phosphate

Cat. No.: B13335958
M. Wt: 178.12 g/mol
InChI Key: FBCOERCPMMDNIL-UHFFFAOYSA-N
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Description

Diallyl hydrogen phosphate is an organophosphorus compound with the molecular formula C6H11O3P It is characterized by the presence of two allyl groups attached to a phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diallyl hydrogen phosphate can be synthesized through the reaction of phosphorus oxychloride with allyl alcohol in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like toluene, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Diallyl hydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.

Major Products Formed

    Oxidation: Diallyl phosphate

    Substitution: Various substituted phosphates depending on the reagents used

    Hydrolysis: Phosphoric acid and allyl alcohol

Scientific Research Applications

Diallyl hydrogen phosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diallyl hydrogen phosphate involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Diallyl phosphite
  • Diallyl phosphate
  • Diallyl disulfide

Comparison

Diallyl hydrogen phosphate is unique due to its specific combination of allyl groups and phosphate moiety. Compared to diallyl phosphite, it has a different oxidation state of phosphorus. Diallyl phosphate, on the other hand, is an oxidized form of this compound. Diallyl disulfide, while containing allyl groups, belongs to a different class of compounds and exhibits distinct chemical properties .

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, while its potential biological activities open up possibilities for medical and industrial applications. Further research is needed to fully explore and harness its capabilities.

Biological Activity

Diallyl hydrogen phosphate (DAHP) is an organophosphate compound that has gained attention due to its potential biological activities, particularly in the context of neurotoxicity, anti-cancer properties, and its role in various biochemical pathways. This article synthesizes current research findings on the biological activity of DAHP, highlighting its mechanisms of action, effects on cellular processes, and implications for health.

Chemical Structure and Properties

This compound is characterized by its phosphate ester structure, which includes two allyl groups attached to a phosphorus atom. This unique configuration contributes to its reactivity and biological interactions.

  • Inhibition of Acetylcholinesterase : DAHP has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synapses, potentially affecting neuronal signaling and muscle contraction.
  • Reactive Oxygen Species (ROS) Modulation : Research indicates that DAHP may influence oxidative stress pathways. It has been observed that compounds similar to DAHP can modulate the production of ROS, which are critical in cell signaling and apoptosis.
  • Cell Cycle Regulation : Studies suggest that DAHP may affect cell cycle progression. Similar compounds have been reported to induce cell cycle arrest in cancer cells, which could be a mechanism for its potential anti-cancer effects.

Neurotoxicity

DAHP's inhibition of AChE suggests potential neurotoxic effects. Elevated acetylcholine levels can lead to overstimulation of cholinergic receptors, resulting in symptoms such as muscle twitching, respiratory distress, and even death in severe cases.

Anti-Cancer Properties

Recent studies have explored the anti-cancer potential of DAHP through mechanisms such as:

  • Induction of Apoptosis : DAHP may promote programmed cell death in cancer cells by modulating signaling pathways associated with apoptosis.
  • Inhibition of Tumor Growth : Research indicates that DAHP can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and promoting DNA damage.

Case Studies

  • Neurotoxic Effects : In a study examining the effects of organophosphates on rat models, DAHP was found to significantly inhibit AChE activity, leading to increased levels of acetylcholine and subsequent neurotoxic symptoms .
  • Cancer Cell Lines : In vitro studies on human colorectal cancer cells demonstrated that DAHP treatment resulted in reduced cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent against certain cancers .

Data Tables

Biological ActivityMechanismReference
AChE InhibitionIncreased acetylcholine levels
Induction of ApoptosisActivation of apoptotic pathways
Cell Cycle ArrestModulation of cyclins and checkpoints

Research Findings

  • Oxidative Stress : this compound has been implicated in the modulation of oxidative stress responses. Compounds with similar structures have been shown to reduce ROS levels in various cellular contexts, indicating a potential protective effect against oxidative damage .
  • Cellular Signaling Pathways : Studies suggest that DAHP may interact with key signaling pathways involved in cell growth and survival, such as PI3K/AKT and MAPK pathways. This interaction could enhance its anti-cancer properties by promoting apoptosis in malignant cells .

Properties

IUPAC Name

bis(prop-2-enyl) hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O4P/c1-3-5-9-11(7,8)10-6-4-2/h3-4H,1-2,5-6H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCOERCPMMDNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOP(=O)(O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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